4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid
Overview
Description
4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid, also known as FPCA, is a heterocyclic compound that belongs to the category of furanocoumarins. It is characterized by a pyran ring fused to a furan ring. The CAS Number of this compound is 1601736-71-3 .
Molecular Structure Analysis
The molecular formula of 4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid is C8H8O4 . The InChI code is 1S/C8H8O4/c9-8(10)7-6-1-2-11-3-5(6)4-12-7/h4H,1-3H2,(H,9,10) .Scientific Research Applications
Synthesis of Derivatives
The compound can be used in the synthesis of derivatives of the new condensed system 4H,7H-furo . For instance, 8-Hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one reacts with arylidenemalononitriles to form the corresponding condensed 2-amino-4H-pyrans .
Formation of Spirocyclic 2-amino-4H-pyrans
The compound can react with 3-(dicyanomethylene)indolin-2-ones to give spirocyclic 2-amino-4H-pyrans . This reaction is analogous to the one with arylidenemalononitriles .
Formation of 4-aminopyrimidine Ring
The enamino nitrile fragment of the new pyrans can be used to form the 4-aminopyrimidine ring by successive reaction with triethoxymethane and then with aqueous ammonia .
Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones
The compound can be used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction . This method provides a good atom- and step-economic way to useful pyrano[3,2-c]quinolone and furo[3,2-c]quinolone derivatives .
Condensation with Arylglyoxals
The compound can undergo condensation with two equivalents of 4-hydroxy-6-methyl-2H-pyran-2-one or 4-hydroxycoumarin with arylglyoxals in boiling formic acid to lead to 4H-furo[3,2-c]-pyran-4-ones or 4H-furo[3,2-c]chromen-4-ones, respectively .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-8(10)7-6-1-2-11-3-5(6)4-12-7/h4H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRIWUGFSOGKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=COC(=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.